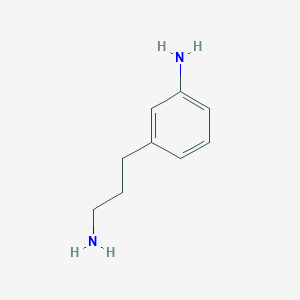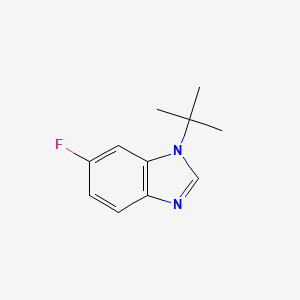
3-(3-Aminopropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminopropyl)aniline is an organic compound with the molecular formula C9H14N2. It consists of an aniline moiety substituted with a 3-aminopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Applications De Recherche Scientifique
3-(3-Aminopropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biosensors and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
Target of Action
3-(3-Aminopropyl)aniline, also known as N-aminopropyl aniline , is a chemical compound that has been used in various applicationsSimilar compounds, such as 3-aminopropyltriethoxysilane (aptes), are frequently used in silane-based functionalization processes that attach biomolecules to surfaces . This suggests that this compound may interact with biomolecules as its primary targets.
Mode of Action
For instance, APTES, an organosilane molecule, is frequently used in silane-based functionalization processes that attach biomolecules to surfaces . The organosilanes are silicon-based molecules that have a general formula of R′(CH 2)nSi(OR) 3, where R′ is an organofunctional group and R is a hydrolyzable alkoxy group . Depending on the type of silane molecule used, the surface after the silane treatment can be aminated .
Biochemical Pathways
Similar compounds, such as polyamines, play roles in cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms, as well as under several pathophysiological processes including carcinogenesis and other diseases .
Result of Action
Based on the properties of similar compounds, it can be inferred that this compound may have a role in the functionalization of surfaces for the attachment of biomolecules .
Action Environment
Similar compounds, such as aptes, are used for surface functionalization in both solution-phase and vapor-phase environments . This suggests that the action of this compound may also be influenced by the environment in which it is used.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(3-Aminopropyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of aniline with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Aniline and 3-chloropropylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Aniline is dissolved in a suitable solvent, and 3-chloropropylamine is added dropwise. The mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours.
Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 3-nitropropylbenzene, followed by reductive amination. This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated, sulfonated, or nitrated aniline derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound, aniline, lacks the 3-aminopropyl group and has different reactivity and applications.
3-(3-Aminopropyl)phenol: Similar to 3-(3-Aminopropyl)aniline but with a hydroxyl group instead of an amino group on the aromatic ring.
N-Phenyl-1,3-propanediamine: Another related compound with two amino groups on the propyl chain.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
3-(3-aminopropyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCINXWHNYBINL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616578 |
Source


|
| Record name | 3-(3-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332363-16-3 |
Source


|
| Record name | 3-(3-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)



![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)



